N-Boc-cis-4-Hydroxy-L-proline
Overview
Description
N-Boc-cis-4-Hydroxy-L-proline is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is used as a local anaesthetic and therapeutic agent .
Synthesis Analysis
The synthesis of N-BOC-cis-4-hydroxyproline methyl ester involves several steps. The process starts with adding dichloromethane, 4-hydroxy-L-proline, and DMAP into a 2L reaction bottle and stirring. BOC anhydride is then slowly dripped into the reaction solution. After the raw materials completely react, water is added into the reaction solution for treatment. The organic phase is dried with anhydrous sodium sulfate, and the solution is concentrated under reduced pressure to obtain a white solid product .Molecular Structure Analysis
The empirical formula of N-Boc-cis-4-Hydroxy-L-proline is C10H17NO5, and its molecular weight is 231.25 .Chemical Reactions Analysis
N-Boc-cis-4-hydroxy-L-proline is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Physical And Chemical Properties Analysis
N-Boc-cis-4-Hydroxy-L-proline is a white to off-white solid. Its specific optical rotation is -47° to -53° (20°C, 589 nm) (c=0.67 in MeOH) .Scientific Research Applications
- “N-Boc-cis-4-Hydroxy-L-proline” is used in peptide synthesis . It’s used as a building block in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds .
- The method of application involves standard procedures for peptide synthesis, which can include solid-phase peptide synthesis .
- “N-Boc-cis-4-Hydroxy-L-proline” is used as a non-cleavable linker in the synthesis of ADCs .
- ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
- In the synthesis of ADCs, the “N-Boc-cis-4-Hydroxy-L-proline” is used to connect the antibody to the cytotoxic drug .
- The outcomes of this application can include the successful synthesis of ADCs, which can then be used in further research or therapeutic applications .
- “N-Boc-cis-4-Hydroxy-L-proline” is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
- PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- The method of application involves standard procedures for PROTAC synthesis .
- The outcomes of this application can include the successful synthesis of PROTACs, which can then be used in further research or therapeutic applications .
Peptide Synthesis
Antibody-Drug Conjugates (ADCs) Synthesis
PROTACs Synthesis
- “N-Boc-cis-4-Hydroxy-L-proline” can be used in the synthesis of neuroexcitatory kainoids .
- Kainoids are a class of compounds that can act as excitatory neurotransmitters in the nervous system .
- The method of application involves standard procedures for the synthesis of kainoids .
- The outcomes of this application can include the successful synthesis of kainoids, which can then be used in further research or therapeutic applications .
- “N-Boc-cis-4-Hydroxy-L-proline” can also be used in the synthesis of antifungal echinocandins .
- Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-1,3-D-glucan, an essential component of the cell wall of susceptible fungi .
- The method of application involves standard procedures for the synthesis of echinocandins .
- The outcomes of this application can include the successful synthesis of echinocandins, which can then be used in further research or therapeutic applications .
- “N-Boc-cis-4-Hydroxy-L-proline” can be produced by engineered Escherichia coli .
- This involves the use of recombinant E. coli expressing L-proline cis-4-hydroxylase (SmP4H) to catalyze the hydroxylation of L-proline .
- The method of application involves standard procedures for the cultivation of recombinant E. coli and the subsequent extraction and purification of "N-Boc-cis-4-Hydroxy-L-proline" .
- The outcomes of this application can include the successful production of “N-Boc-cis-4-Hydroxy-L-proline”, which can then be used in further research or industrial applications .
Synthesis of Neuroexcitatory Kainoids
Synthesis of Antifungal Echinocandins
Production of cis-4-Hydroxy-L-Proline by Engineered Escherichia Coli
- “N-Boc-cis-4-Hydroxy-L-proline” can be used in the synthesis of chiral ligands .
- Chiral ligands are a type of ligand that forms complexes with metals. They are used in asymmetric synthesis, which is a method used to preferentially form one enantiomer over another .
- The method of application involves standard procedures for the synthesis of chiral ligands .
- The outcomes of this application can include the successful synthesis of chiral ligands, which can then be used in further research or industrial applications .
- “N-Boc-cis-4-Hydroxy-L-proline” can also be used in the enantioselective ethylation of aldehydes .
- Enantioselective ethylation is a type of reaction that selectively forms one enantiomer of a product over another .
- The method of application involves standard procedures for the enantioselective ethylation of aldehydes .
- The outcomes of this application can include the successful enantioselective ethylation of aldehydes, which can then be used in further research or industrial applications .
- “N-Boc-cis-4-Hydroxy-L-proline” can be converted into its methyl ester .
- This involves the use of standard procedures for esterification .
- The outcomes of this application can include the successful production of “N-Boc-cis-4-Hydroxy-L-proline methyl ester”, which can then be used in further research or industrial applications .
Synthesis of Chiral Ligands
Enantioselective Ethylation of Aldehydes
Production of N-Boc-cis-4-Hydroxy-L-Proline Methyl Ester
Safety And Hazards
Future Directions
To promote CHOP’s retention in blood and/or to decrease its toxicity, N-acetylation of CHOP might be a novel approach as a prodrug . The microbial production of N-acetyl CHOP from L-proline by coexpression of L-proline cis-4-hydroxylases and N-acetyltransferase might be a promising method for large-scale preparation .
properties
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350919 | |
Record name | N-Boc-cis-4-Hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-cis-4-Hydroxy-L-proline | |
CAS RN |
87691-27-8 | |
Record name | N-Boc-4-hydroxy-L-proline, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Boc-cis-4-Hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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